2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dichlorophenylhydrazine with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves the inhibition of specific bacterial enzymes, such as sortase A transpeptidase. This enzyme is crucial for the formation of biofilms in bacteria like Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the bacteria from forming biofilms, thereby enhancing the effectiveness of conventional antibiotics .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione include:
Ethyl chloro [2-(2,4-dichlorophenyl)hydrazinylidene]ethanoate: This compound shares a similar hydrazinylidene structure but differs in its ester functional group.
Acetic acid, 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-, ethyl ester: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H8Cl2N2O2 |
---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12(11(17)7-8)18-19-13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,18H |
InChI Key |
NPGDAAPXVUIISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=C(C=C(C=C3)Cl)Cl)C2=O |
Origin of Product |
United States |
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